IMAZALIL

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 0.18 g/L at pH 7.6, 20 °C

180 mg/L @ 20 °C (exp)

Solubility in water, g/100ml at 20 °C: 0.14

Synonyms

Canonical SMILES

Imazalil in Postharvest Disease Control

Imazalil is a fungicide primarily used in scientific research for the postharvest treatment of citrus fruits. It acts as a potent inhibitor of fungal growth, extending shelf life and reducing spoilage (). Several research areas explore its efficacy and application methods:

Fungicidal Properties

Studies demonstrate imazalil's effectiveness against various fungal pathogens that cause decay in citrus fruits, particularly green mold caused by Penicillium digitatum ().

Application Methods

Research focuses on optimizing application methods to balance fungicidal efficacy with minimizing residue levels on the fruit. Techniques include spraying wax emulsions and investigating "Imazalil thin film treatment" (ITFT) for improved efficiency (, ).

Imazalil's Impact on Other Biological Processes

Enzyme Induction

Research suggests imazalil may induce the activity of specific enzymes in the liver and small intestine of mice, potentially affecting metabolism of other substances ().

Endocrine Disruption

Some studies have investigated imazalil's potential to mimic estrogen, a hormone crucial for various physiological functions. However, more research is needed to confirm these effects and their significance ().

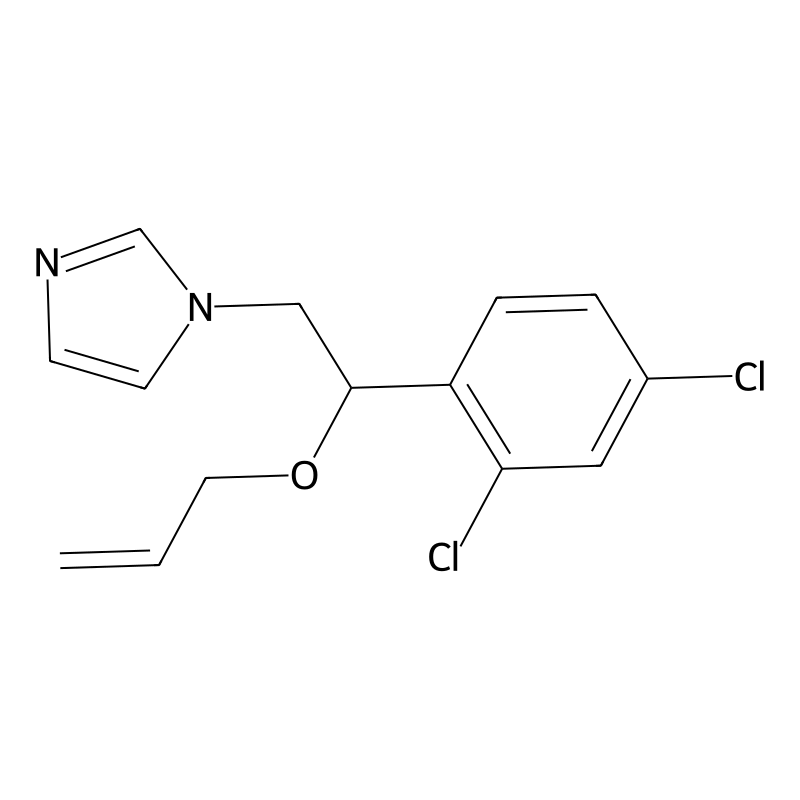

Imazalil is a synthetic compound belonging to the imidazole class, primarily used as a fungicide in agriculture. It is characterized by its chemical structure, which includes a dichlorophenyl group that contributes to its antifungal properties. Imazalil appears as a slightly yellow to brown solidified oil and is known for its low solubility in water but high solubility in organic solvents such as acetone and ethanol . The compound is registered for use in post-harvest treatments of various fruits and vegetables, particularly bananas and citrus, as well as in seed treatments for barley and wheat .

- Toxicity: Imazalil is classified by the EPA as "Likely to be carcinogenic in humans" []. Studies in rodents suggest potential cancer risks, but the exact mechanisms in humans are unclear [].

- Flammability: Imazalil is not considered highly flammable [].

- Reactivity: Imazalil can react with strong oxidizing agents [].

Safety Precautions:

- Epoxidation: This reaction forms epoxides that can further react with cellular components.

- Oxidative O-dealkylation: Involves the removal of alkyl groups, leading to various metabolites.

- Hydration: Epoxides can be hydrated to form diols, which may have different biological activities.

- N-dealkylation: This process removes alkyl groups from nitrogen atoms in the imidazole ring .

These reactions result in the formation of multiple metabolites, with significant ones including α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol and 2,4-dichloromandolic acid, which are excreted largely via urine and feces .

Imazalil exhibits potent antifungal activity against a range of pathogenic fungi. Its mechanism of action primarily involves the inhibition of sterol biosynthesis by targeting cytochrome P450 enzymes, specifically CYP51, which is crucial for ergosterol synthesis in fungal cell membranes . Additionally, studies have shown that imazalil can induce cytochrome P450 isoenzymes in mammals, indicating potential effects on drug metabolism and toxicity .

Imazalil can be synthesized through various methods involving the reaction of 2,4-dichlorophenol with imidazole derivatives. A common synthetic route includes:

- Formation of the Imidazole Ring: Reacting 2,4-dichlorophenol with an appropriate alkylating agent to form an imidazole derivative.

- Substitution Reaction: The imidazole derivative is then reacted with propenyl alcohol or similar compounds under acidic or basic conditions to yield imazalil.

The synthesis typically requires precise control of reaction conditions to ensure high purity and yield of the final product .

Imazalil's unique dichlorophenyl substitution distinguishes it from other azoles, contributing to its specific antifungal efficacy and application profile. Its systemic action and metabolic pathways also set it apart from other compounds within the same class.

Research has indicated that imazalil interacts with various biochemical pathways. Notably:

- Cytochrome P450 Enzymes: Imazalil induces several isoforms of cytochrome P450, which can affect the metabolism of co-administered drugs .

- Endocrine Disruption: While no significant estrogenic activity was observed, there are concerns regarding its potential effects on reproductive health due to its impact on hormone levels in animal models .

- Hepatotoxicity: Studies have shown that imazalil can lead to increased liver enzyme levels and oxidative stress markers in animal models .

Purity

Physical Description

Solidified oil; [Merck Index] Light yellow to brown solid (solidified oil); [ICSC]

Solid

LIGHT YELLOW-TO-BROWN CRYSTALLINE MASS (SOLIDIFIED OIL).

Color/Form

Solidified oil

Brownish oil

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

347.00 °C. @ 760.00 mm Hg

319-347 °C (estimated)

Flash Point

Heavy Atom Count

Density

Relative density (water = 1): 1.2

LogP

log Kow = 3.82 (pH 9.2 buffer)

3.82

4.56

Decomposition

The substance decomposes on distillation or on burning producing toxic fumes of nitrogen oxides and chloride.

Appearance

Melting Point

50 °C

Storage

UNII

Related CAS

58594-72-2 (unspecified sulfate)

GHS Hazard Statements

H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];

H332: Harmful if inhaled [Warning Acute toxicity, inhalation];

H351: Suspected of causing cancer [Warning Carcinogenicity];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Therapeutic Uses

MEDICATION (VET): Antifungal

... Used in the therapy of human alternariosis, an uncommon infection.

MeSH Pharmacological Classification

Mechanism of Action

Vapor Pressure

1.2X10-6 mm Hg at 20 °C

Vapor pressure at 20 °C: negligible

Pictograms

Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Imazalil technical (purity = 98.7%) and 14C-imazalil (117.1 uCi/mL; purity = 99.9%) was administered to 4 groups of 6-8 Wistar rats. Group A: 5 rats/sex & reserve group I (1/sex) were injected in tail vein with 1.25 mg 14C-imazalil/kg (single dose). Group B: 5/sex were dosed by gastric intubation at 1.25 mg 14C-imazalil/kg (single dose). Group C: 5/sex & reserve group K (3/sex) were dosed by gastric intubation at 1.25 mg imazalil/kg/day for 14 days. At 24 hours after the last unlabelled dose, 5/sex received a single oral dose of 14C-imazalil at 1.25 mg/kg. Group D: 5/sex & reserve group L (1/sex) were dosed by gastric intubation at 20 mg 14C imazalil/kg (single dose). At 96 hours post-dosing (Groups B, C & D) were sacrificed for tissue collection. Group A & reserve rats (those not used) were sacrificed & disposed of. Distribution showed that after 96 hrs only 1% of 14C-imazalil was recovered in tissues and carcass. There was a dose-response in tissue levels of compound but there was no accumulation after multiple dosing. There were no sex differences. Approximately 50% of tissue 14C-imazalil was recovered in liver 96 hrs after gavage, levels in liver were approximately 20 times higher and kidney, lung and adrenals 4-10 times higher than corresponding blood levels. All other tissues examined had concentrations of 14C-imazalil < that of blood, with none detected in brain. By all routes and methods of administration, the majority (approximately 90%) of radioactivity was excreted within 24 hrs (primarily in urine & slightly higher in females).

A striking decrease was found in the effectiveness of thiabendazole (TBZ), benomyl, imazalil and prochloraz in controlling blue and green molds as a result of delaying the fungicidal treatments. Although imazalil and prochloraz gave low protective activity, they had high antisporulation efficiency. On the other hand, thiabendazole and benomyl protected fruits against subsequent infection. Storage was found to have a pronounced effect on the residual activity of imazalil compared with thiabendazole. Residues of imazalil and thiabendazole were found in orange jam made from fungicide-treated fruits.

Imazalil is absorbed, distributed, and metabolized rapidly in rodent species. It is a sulfate, of which approximately 90% is excreted within 96 hours.

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Fungicides

Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

alpha,2,4-Trichloroacetophenone + imidazole + allyl chloride (amine formation/carbonyl reduction/ether formation).

By bromination of 2',4'-dichloroacetophenone, followed by reduction with sodium borohydride to form an epoxide intermediate. The epoxide is opened with imidazole, and the resulting alcohol is then etherified.

General Manufacturing Information

Analytic Laboratory Methods

FDA Method 211.1. Organochlorine Residues (Nonionic) General Method for Fatty Foods Including Extraction of Fat, Acetonitrile Partition, Florisil Column Cleanup, and Supplemmental Cleanup. GCECD.

FDA Method 212.2. Organochlorine Residues (Nonionic) General Method for Nonfatty Foods Including Acetone Extraction, Isolation in Organic Phase, and Optional Florisil Column Cleanup, and Supplemmental Cleanup. GCECD.

Analyte: imazalil; matrix: food (fruit); procedure: high-performance liquid chromatography with ultraviolet detection at 225 nm; limit of detection: 100 ng/g (citrus fruit), 50 ng/g (banana)

Storage Conditions

Stability Shelf Life

... Chemically stable at room temperature in the absence of light and stable at temperatures less than about 285 degrees C.

Dates

2: Sharman M, Lenard Z, Hosgood G, Mansfield C. Clotrimazole and enilconazole distribution within the frontal sinuses and nasal cavity of nine dogs with sinonasal aspergillosis. J Small Anim Pract. 2012 Mar;53(3):161-7. doi: 10.1111/j.1748-5827.2011.01181.x. Epub 2012 Feb 2. PubMed PMID: 22300493.

3: Zonderland JL, Störk CK, Saunders JH, Hamaide AJ, Balligand MH, Clercx CM. Intranasal infusion of enilconazole for treatment of sinonasal aspergillosis in dogs. J Am Vet Med Assoc. 2002 Nov 15;221(10):1421-5. PubMed PMID: 12458610.

4: Billen F, Guieu LV, Bernaerts F, Mercier E, Lavoué R, Tual C, Peeters D, Clercx C. Efficacy of intrasinusal administration of bifonazole cream alone or in combination with enilconazole irrigation in canine sino-nasal aspergillosis: 17 cases. Can Vet J. 2010 Feb;51(2):164-8. PubMed PMID: 20436862; PubMed Central PMCID: PMC2808281.

5: Mancianti F, Dabizzi S, Nardoni S. A lufenuron pre-treatment may enhance the effects of enilconazole or griseofulvin in feline dermatophytosis? J Feline Med Surg. 2009 Feb;11(2):91-5. doi: 10.1016/j.jfms.2008.05.006. Epub 2008 Aug 5. PubMed PMID: 18684653.

6: Hnilica KA, Medleau L. Evaluation of topically applied enilconazole for the treatment of dermatophytosis in a Persian cattery. Vet Dermatol. 2002 Feb;13(1):23-8. PubMed PMID: 11896967.

7: Kendall A, Bröjer J, Karlstam E, Pringle J. Enilconazole treatment of horses with superficial Aspergillus spp. rhinitis. J Vet Intern Med. 2008 Sep-Oct;22(5):1239-42. doi: 10.1111/j.1939-1676.2008.0173.x. PubMed PMID: 18844830.

8: Sharp NJ, Sullivan M, Harvey CE, Webb T. Treatment of canine nasal aspergillosis with enilconazole. J Vet Intern Med. 1993 Jan-Feb;7(1):40-3. PubMed PMID: 8455182.

9: Claeys S, Lefebvre JB, Schuller S, Hamaide A, Clercx C. Surgical treatment of canine nasal aspergillosis by rhinotomy combined with enilconazole infusion and oral itraconazole. J Small Anim Pract. 2006 Jun;47(6):320-4. PubMed PMID: 16761984.

10: Guillot J, Malandain E, Jankowski F, Rojzner K, Fournier C, Touati F, Chermette R, Seewald W, Schenker R. Evaluation of the efficacy of oral lufenuron combined with topical enilconazole for the management of dermatophytosis in catteries. Vet Rec. 2002 Jun 8;150(23):714-8. PubMed PMID: 12081306.

11: Van Cutsem J. Antifungal activity of enilconazole on experimental Aspergillosis in chickens. Avian Dis. 1983 Jan-Mar;27(1):36-42. PubMed PMID: 6342595.

12: Bray JP, White RA, Lascelles BD. Treatment of canine nasal aspergillosis with a new non-invasive technique. Failure with enilconazole. J Small Anim Pract. 1998 May;39(5):223-6. PubMed PMID: 9631356.

13: Van Cutsem J, Van Gerven F, Geerts H, Rochette F. Treatment with enilconazole spray of dermatophytosis in rabbit farms. Mykosen. 1985 Aug;28(8):400-7. PubMed PMID: 4047095.

14: Talbot JJ, Kidd SE, Martin P, Beatty JA, Barrs VR. Azole resistance in canine and feline isolates of Aspergillus fumigatus. Comp Immunol Microbiol Infect Dis. 2015 Oct;42:37-41. doi: 10.1016/j.cimid.2015.08.002. Epub 2015 Aug 28. PubMed PMID: 26387063.

15: McCullough SM, McKiernan BC, Grodsky BS. Endoscopically placed tubes for administration of enilconazole for treatment of nasal aspergillosis in dogs. J Am Vet Med Assoc. 1998 Jan 1;212(1):67-9. PubMed PMID: 9426780.

16: Sharp NJ, Sullivan M. Treatment of canine nasal aspergillosis with systemic ketoconazole and topical enilconazole. Vet Rec. 1986 May 17;118(20):560-1. PubMed PMID: 3523960.

17: de Keyser H. [Activity of repeated administration of enilconazole (R 23 979) against Trichophyton verrucosum in cattle. A clinical trial (author's transl)]. Tijdschr Diergeneeskd. 1981 Aug 15;106(16):799-805. Dutch. PubMed PMID: 7281154.

18: Desplenter L. Dermatophytosis in small animals: topical treatment and environmental control with enilconazole. Tijdschr Diergeneeskd. 1989 Apr;114 Suppl 1:33S-34S. PubMed PMID: 2749710.

19: Moriello KA. Kennel Disinfectants for Microsporum canis and Trichophyton sp. Vet Med Int. 2015;2015:853937. doi: 10.1155/2015/853937. Epub 2015 Feb 11. PubMed PMID: 25763290; PubMed Central PMCID: PMC4339702.

20: Gogolashvili A, Tatunashvili E, Chankvetadze L, Sohajda T, Szeman J, Salgado A, Chankvetadze B. Separation of enilconazole enantiomers in capillary electrophoresis with cyclodextrin-type chiral selectors and investigation of structure of selector-selectand complexes by using nuclear magnetic resonance spectroscopy. Electrophoresis. 2017 Mar 22. doi: 10.1002/elps.201700078. [Epub ahead of print] PubMed PMID: 28328068.